molecular formula C20H28Cl4N2 B13741836 N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride CAS No. 2056-21-5

N,N'-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride

Cat. No.: B13741836
CAS No.: 2056-21-5
M. Wt: 438.3 g/mol
InChI Key: YMCXHQCNURJAPH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves the reaction of hexamethylenediamine with 2-chlorobenzyl chloride in the presence of a suitable solvent and catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.

Chemical Reactions Analysis

N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using appropriate reagents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other products.

Scientific Research Applications

N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of N,N’-Hexamethylenebis(2-chlorobenzylamine) dihydrochloride lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

CAS No.

2056-21-5

Molecular Formula

C20H28Cl4N2

Molecular Weight

438.3 g/mol

IUPAC Name

(2-chlorophenyl)methyl-[6-[(2-chlorophenyl)methylazaniumyl]hexyl]azanium;dichloride

InChI

InChI=1S/C20H26Cl2N2.2ClH/c21-19-11-5-3-9-17(19)15-23-13-7-1-2-8-14-24-16-18-10-4-6-12-20(18)22;;/h3-6,9-12,23-24H,1-2,7-8,13-16H2;2*1H

InChI Key

YMCXHQCNURJAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[NH2+]CCCCCC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-]

Origin of Product

United States

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